molecular formula C12H11ClO2 B11880662 1-Chloro-2,4-dimethoxynaphthalene

1-Chloro-2,4-dimethoxynaphthalene

Cat. No.: B11880662
M. Wt: 222.67 g/mol
InChI Key: OIJWBEFKBRUSCL-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethoxynaphthalene is an organic compound with the molecular formula C12H11ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two methoxy groups and one chlorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxynaphthalene can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethoxynaphthalene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically requires an inert solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-dimethoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Dimethylamine in ethanol at room temperature.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

Major Products Formed:

    Substitution: 1-(Dimethylamino)-2,4-dimethoxynaphthalene.

    Oxidation: 1-Chloro-2,4-naphthoquinone.

    Reduction: 1-Chloro-2,4-dimethoxydihydronaphthalene.

Mechanism of Action

The mechanism by which 1-chloro-2,4-dimethoxynaphthalene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a Meisenheimer complex intermediate . This intermediate then collapses to yield the substituted product. The compound’s interaction with biological targets may involve binding to specific receptors or enzymes, leading to modulation of their activity .

Properties

IUPAC Name

1-chloro-2,4-dimethoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-14-10-7-11(15-2)12(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJWBEFKBRUSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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